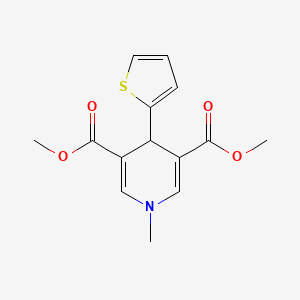

dimethyl 1-methyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reactions of various pyridinio derivatives with dimethyl acetylenedicarboxylate under specific conditions. For example, dimethyl 4-thia-1-azatetracyclo derivatives, which share a similar structural motif, are prepared through reactions in chloroform or benzene at room or elevated temperatures, yielding moderate yields (Kakehi et al., 1994). Another method involves the preparation of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides reacting with dimethyl acetylenedicarboxylate to form novel compounds under varying conditions (Ando et al., 1992).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using physical and spectral analysis, including X-ray diffraction techniques. The structures are often confirmed through mechanistic considerations and spectral inspections, providing insight into the complex arrangements and interactions within these molecules (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis and Diels-Alder reactions, leading to the formation of different derivatives with distinct chemical properties. For example, the thermolysis of 4-thia-1-azatetracyclo derivatives in xylene yields dimethyl phthalate and corresponding thiazole derivatives in good yields (Kakehi et al., 1994). The Diels-Alder reaction of 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides with dimethyl acetylenedicarboxylate produces various novel compounds depending on the reaction conditions and substituents (Ando et al., 1992).

Wissenschaftliche Forschungsanwendungen

New Heterocyclic Compound Synthesis

Various research studies have utilized dimethyl acetylenedicarboxylate to synthesize new heterocycles, showing the versatility of this reagent in organic synthesis. For example, reactions with 1-pyridinio(thiocarbonyl)methylides and 2-isoquinolinio(thiocarbonyl)methylides yield new dimethyl 10aH-pyrido[1,2-d][1,4]thiazepine-1,2-dicarboxylate derivatives and corresponding dimethyl 6aH-pyrido[1,2-d]thieno[2′,3′-b][1,4]thiazepine-5,6-dicarboxylates, confirmed by X-ray analyses (A. Kakehi, S. Ito, J. Hakui, 1993).

Antileukemic Activity

Studies on dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives and their reduction products have demonstrated modest in vivo antileukemia activity, indicating potential pharmaceutical applications. Some diesters exhibited significant activity against P-388 leukemia in vivo, suggesting these compounds' relevance in developing new antileukemic treatments (W. Anderson, P. Corey, 1977).

Synthetic Methodologies

The synthesis of dimethyl heterocyclic-o-dicarboxylates using dimethyl acetylenedicarboxylate highlights the importance of this reagent in preparing key intermediates for various heterocyclic compounds, further emphasizing its role in the development of novel synthetic methodologies (Y. Tominaga, K. Ueda, 2005).

Thiazolo[3,2-a]pyridine Derivatives

The low-temperature reaction with 3-formylchromones results in the synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing another application of dimethyl acetylenedicarboxylate in heterocyclic compound synthesis. This process involves unusual rearrangements and yields compounds that could have interesting biological activities (Michael A. Terzidis et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethyl 1-methyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-15-7-9(13(16)18-2)12(11-5-4-6-20-11)10(8-15)14(17)19-3/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUJTPRHVHYDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)